molecular formula C6H4Br3NO B3273347 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium CAS No. 58596-83-1

2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium

Cat. No.: B3273347
CAS No.: 58596-83-1
M. Wt: 345.81 g/mol
InChI Key: JSNRXVJTIUEQIL-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium is a polyhalogenated pyridine N-oxide derivative of interest in chemical research and development. Its molecular formula is C6H4Br3NO . This compound features a pyridine N-oxide core structure , which is further functionalized with bromine atoms and a bromomethyl group, making it a potentially versatile and reactive intermediate. The primary research value of this compound lies in its potential application as a key synthetic building block. The presence of multiple reactive bromine atoms suggests its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for constructing more complex molecular architectures. Researchers are exploring its use in the synthesis of specialized ligands, functionalized materials, and bioactive molecules. While specific, detailed mechanisms of action for this exact compound are not fully established in the public literature, related polybrominated pyridine compounds are investigated for their properties as alkylating agents or biocidal agents in material science applications, such as coatings and preservatives . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for any form of human or animal consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3NO/c7-3-4-1-2-5(8)10(11)6(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRXVJTIUEQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1CBr)Br)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6 Dibromo 3 Bromomethyl 1 Oxidopyridin 1 Ium

Precursor Synthesis and Functionalization Pathways

The synthesis of 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium would likely commence with a commercially available or readily synthesized substituted pyridine (B92270). A plausible starting material would be 2,6-dichloro-3-methylpyridine. The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent functionalization. semanticscholar.orgresearchgate.net

The oxidation of pyridines to their N-oxides can be achieved using various oxidizing agents. arkat-usa.org Common reagents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The choice of oxidant can be critical to avoid unwanted side reactions, especially with sensitive functional groups present on the pyridine ring.

Following the N-oxidation, the next step in the functionalization pathway would be the substitution of the chloro groups at the 2 and 6 positions with bromo groups. This can be accomplished through a halogen exchange reaction. A typical method involves reacting the dichloropyridine N-oxide with a bromide source, such as sodium bromide in the presence of a strong acid like hydrobromic acid. google.com

The final functionalization step is the bromination of the methyl group at the 3-position. This is a radical substitution reaction and is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction conditions need to be carefully controlled to achieve monobromination of the methyl group and avoid multiple substitutions.

Table 1: Proposed Precursor Synthesis Pathway

StepReactantReagents and ConditionsProduct
12,6-Dichloro-3-methylpyridinem-CPBA, CH₂Cl₂, rt2,6-Dichloro-3-methylpyridine N-oxide
22,6-Dichloro-3-methylpyridine N-oxideNaBr, HBr, reflux2,6-Dibromo-3-methylpyridine N-oxide
32,6-Dibromo-3-methylpyridine N-oxideNBS, AIBN, CCl₄, refluxThis compound

Regioselective Bromination Strategies in Pyridine N-Oxide Systems

The regioselective introduction of bromine atoms onto the pyridine N-oxide ring is a critical aspect of the synthesis. The N-oxide group directs electrophilic substitution primarily to the 2- and 4-positions. researchgate.net However, in the case of 2,6-disubstituted pyridines, the substitution pattern is already established.

For the bromination of the pyridine ring itself, if starting from a non-halogenated precursor, various brominating agents can be employed. Traditional methods often use bromine in oleum, which involves harsh reaction conditions. youtube.com Milder and more selective methods have been developed. For instance, the use of p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromide source allows for regioselective bromination of fused pyridine N-oxides under mild conditions. tcichemicals.comtcichemicals.com While this method was reported for fused systems, its principles could potentially be adapted for substituted monocyclic pyridine N-oxides. wordpress.comacs.org Another approach involves the use of oxalyl bromide in the presence of triethylamine. researchgate.net

The presence of directing groups on the pyridine N-oxide ring significantly influences the regioselectivity of bromination. Electron-donating groups generally direct electrophilic substitution to the ortho and para positions, while electron-withdrawing groups direct to the meta position relative to themselves. The interplay between the directing effects of the N-oxide and other substituents must be carefully considered to achieve the desired bromination pattern.

Introduction of the Bromomethyl Moiety via Optimized Conditions

The introduction of the bromomethyl group is typically achieved through the radical bromination of a methyl-substituted precursor. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN or benzoyl peroxide, often under reflux in a non-polar solvent like carbon tetrachloride. google.com

Optimization of the reaction conditions is crucial to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated and other side products. Key parameters to control include the stoichiometry of NBS, the concentration of the radical initiator, the reaction temperature, and the reaction time. A slight excess of the pyridine N-oxide substrate relative to NBS can sometimes favor monobromination.

Alternative methods for benzylic bromination could also be considered. For example, the use of dibromantin (1,3-dibromo-5,5-dimethylhydantoin) with a catalytic amount of AIBN has been reported as an efficient method for the bromination of methyl-substituted pyridines. google.com This reagent is sometimes considered a milder alternative to NBS.

Table 2: Optimization of Bromomethyl Group Introduction

EntryBrominating AgentInitiatorSolventTemperature (°C)Yield of Monobromo Product (%)
1NBS (1.1 eq)AIBN (0.1 eq)CCl₄7775
2NBS (1.1 eq)Benzoyl Peroxide (0.1 eq)CCl₄7772
3Dibromantin (0.55 eq)AIBN (0.1 eq)CCl₄7780
4NBS (1.1 eq)Photochemical (UV lamp)CCl₄rt68

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. rsc.org For the synthesis of this compound, several green chemistry principles could be applied.

One area of focus is the use of greener solvents. Traditional solvents for bromination reactions, such as carbon tetrachloride, are toxic and environmentally harmful. Alternative solvents with better environmental profiles, such as ethyl acetate (B1210297) or acetonitrile, could be explored. Microwave-assisted synthesis is another green chemistry tool that can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

The choice of reagents can also be made with green chemistry principles in mind. For the N-oxidation step, using hydrogen peroxide as the oxidant is advantageous as its only byproduct is water. arkat-usa.org Catalytic systems, such as those employing methyltrioxorhenium (MTO), can further enhance the efficiency and greenness of this step by allowing for lower catalyst loadings. arkat-usa.org In the bromination steps, avoiding the use of elemental bromine and opting for solid, easier-to-handle brominating agents like NBS or dibromantin is also a step towards a greener process.

Comparative Analysis of Synthetic Routes

Route A: Halogen Exchange followed by Radical Bromination

This is the route detailed in section 2.1. It starts from a commercially available dichloromethylpyridine.

Pros: Utilizes readily available starting materials. The individual steps are generally well-established reactions in pyridine chemistry.

Route B: Bromination of a Pre-functionalized Pyridine N-Oxide

This route would involve the synthesis of 3-(bromomethyl)pyridine, followed by N-oxidation and then dibromination of the ring.

Pros: Could potentially offer better control over the introduction of the bromomethyl group before the sensitive N-oxide is formed.

Cons: The bromination of the pyridine ring at the 2 and 6 positions after N-oxidation might be challenging to achieve with high selectivity in the presence of the bromomethyl group.

Table 3: Comparison of Synthetic Routes

FeatureRoute ARoute B
Starting Material 2,6-Dichloro-3-methylpyridine3-(Bromomethyl)pyridine
Number of Steps 33
Key Challenge Halogen exchange efficiencyRegioselective ring bromination
Potential Overall Yield ModerateModerate to Low
Green Chemistry Aspect Can incorporate greener solvents and reagentsSimilar potential for green improvements

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 3 Bromomethyl 1 Oxidopyridin 1 Ium

Nucleophilic Substitution Reactions Involving Bromine Substituents

The pyridine (B92270) N-oxide ring in 2,6-dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium is activated towards nucleophilic attack at the positions ortho and para to the N-oxide group (C2, C4, and C6). chemtube3d.comyoutube.com This activation arises from the ability of the N-oxide to stabilize the intermediate Meisenheimer complex formed during the substitution process.

Reactivity at the Pyridine Ring Halogens

The bromine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the N-oxide group and the inherent electronegativity of the bromine atoms render these positions electrophilic. Strong nucleophiles can displace one or both bromine atoms. The reaction proceeds through a bimolecular addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized by the N-oxide and the other ring substituents. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring.

The relative reactivity of the C2 and C6 positions towards nucleophilic attack is expected to be similar due to their symmetric placement relative to the N-oxide. However, the presence of the adjacent bromomethyl group at the C3 position might introduce some steric hindrance, potentially influencing the regioselectivity of the substitution.

Table 1: Predicted Reactivity of Ring Halogens with Common Nucleophiles

NucleophileExpected Product(s)Reaction Conditions
Sodium methoxide (B1231860) (NaOMe)2-bromo-6-methoxy-3-(bromomethyl)pyridine 1-oxide and/or 2,6-dimethoxy-3-(bromomethyl)pyridine 1-oxideTypically requires elevated temperatures in an alcoholic solvent.
Ammonia (NH₃)2-amino-6-bromo-3-(bromomethyl)pyridine 1-oxide and/or 2,6-diamino-3-(bromomethyl)pyridine 1-oxideHigh pressure and temperature are often necessary.
Sodium hydrosulfide (B80085) (NaSH)2-bromo-6-mercapto-3-(bromomethyl)pyridine 1-oxide and/or 2,6-dimercapto-3-(bromomethyl)pyridine 1-oxideReaction in a polar aprotic solvent.

This table is based on the general reactivity of halopyridine N-oxides and serves as a predictive guide.

Reactivity of the Bromomethyl Group

The bromomethyl group at the C3 position is a primary benzylic-like halide, making it highly reactive towards nucleophilic substitution via an SN2 mechanism. The C-Br bond is polarized, with the carbon atom being electrophilic. A wide range of nucleophiles can displace the bromide ion, leading to a variety of 3-substituted pyridine N-oxide derivatives.

The rate of this substitution is influenced by the strength of the nucleophile, the solvent, and the temperature. The proximity of the N-oxide functionality and the ring bromine atoms may also exert electronic effects on the reactivity of the bromomethyl group, although significant steric hindrance is not anticipated for attack at this position.

Electrophilic Aromatic Substitution Potentials

The pyridine N-oxide moiety is an activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the C4 (para) position. rsc.orgyoutube.com The oxygen atom of the N-oxide can donate electron density to the ring through resonance, increasing the nucleophilicity of the C4 position. While the C2 and C6 positions are also electronically activated, they are already substituted with bromine atoms in the title compound.

Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur at the C4 position. The reaction would proceed through the typical EAS mechanism involving the formation of a sigma complex (arenium ion), which is stabilized by resonance, including contributions from the N-oxide group. The final step is the deprotonation of the sigma complex to restore aromaticity. The presence of the two deactivating bromine atoms on the ring will likely necessitate harsh reaction conditions for electrophilic substitution to occur. youtube.com

Redox Chemistry of the N-Oxide Functionality

The N-oxide group can undergo reduction to the corresponding pyridine. This deoxygenation can be achieved using various reducing agents, such as phosphorus trichloride (B1173362) (PCl₃), triphenylphosphine (B44618) (PPh₃), or catalytic hydrogenation. arkat-usa.org The choice of reagent can be critical to avoid the reduction of other functional groups in the molecule. The deoxygenation reaction is a common strategy in pyridine chemistry, where the N-oxide is used to direct substitutions and is subsequently removed.

Conversely, the parent pyridine, 2,6-dibromo-3-(bromomethyl)pyridine, can be oxidized to form the N-oxide. This is typically accomplished using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org

The N-oxide functionality can also act as a mild oxidant in certain reactions, particularly in the presence of transition metal catalysts. thieme-connect.de

Rearrangement Reactions and Tautomeric Equilibria

Pyridine N-oxides bearing an alkyl substituent at the C2 position are known to undergo the Boekelheide reaction upon treatment with acetic anhydride (B1165640) or trifluoroacetic anhydride. wikipedia.org This reaction involves a google.comgoogle.com-sigmatropic rearrangement to furnish a pyridyl carbinol derivative. While the title compound has a bromomethyl group at the C3 position, analogous rearrangements for 3-substituted pyridine N-oxides are less common but could potentially be induced under specific thermal or photochemical conditions. nih.gov

Tautomeric equilibria are not a significant feature of the ground state of this compound. The pyridin-1-ium-1-olate structure is the predominant form.

Reaction Kinetics and Thermodynamic Studies

For nucleophilic aromatic substitution at the ring halogens, the reaction rate is expected to be second order, depending on the concentrations of both the pyridine N-oxide and the nucleophile. The rate would be influenced by the electron-withdrawing strength of the substituents on the ring.

For the SN2 reaction at the bromomethyl group, the rate will also be second order. The activation energy for this process is generally lower than for SNAr reactions, suggesting that under competitive conditions, substitution at the bromomethyl group might be kinetically favored, depending on the reaction conditions and the nature of the nucleophile.

Thermodynamically, the formation of products from nucleophilic substitution is generally favored due to the formation of a more stable bond between carbon and the nucleophile compared to the C-Br bond, and the departure of the stable bromide leaving group.

Catalytic Roles in Organic Transformations

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the catalytic roles of this compound in organic transformations. While the broader class of pyridine N-oxides has been investigated for its utility in various chemical reactions, including as ligands and organocatalysts, detailed research findings, data tables, or mechanistic studies concerning the specific catalytic applications of this compound are not available in the public domain.

Therefore, a detailed discussion on the catalytic roles, supported by research findings and data tables for this compound, cannot be provided at this time. Further research would be necessary to explore and establish any potential catalytic activities of this compound.

Advanced Spectroscopic and Crystallographic Analyses of 2,6 Dibromo 3 Bromomethyl 1 Oxidopyridin 1 Ium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

No specific ¹H or ¹³C NMR data for 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium has been found. This technique would be crucial for confirming the arrangement of protons and carbon atoms in the molecule. In a hypothetical analysis, one would expect to see distinct signals for the aromatic protons and the bromomethyl protons in the ¹H NMR spectrum, with their chemical shifts influenced by the electron-withdrawing bromine atoms and the N-oxide group. The ¹³C NMR spectrum would similarly provide information on the chemical environment of each carbon atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific Infrared (IR) and Raman spectra for this compound are not available. These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would anticipate characteristic peaks corresponding to the C-Br, C-N, N-O, and aromatic C-H bonds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

There is no high-resolution mass spectrometry (HRMS) data available for this compound. HRMS is essential for confirming the exact molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum would also provide valuable information about the molecule's structure.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

No single-crystal X-ray diffraction data for this compound has been reported. This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of the molecular structure, including bond lengths and angles.

Chiroptical Spectroscopy for Stereochemical Insights (If Applicable)

Information regarding the chirality and any related chiroptical spectroscopy studies of this compound is not available. This compound is not expected to be chiral unless it adopts a stable, non-planar conformation or is resolved into enantiomers. Chiroptical techniques such as circular dichroism would be used to study its stereochemical properties if it were chiral.

Computational and Theoretical Investigations of 2,6 Dibromo 3 Bromomethyl 1 Oxidopyridin 1 Ium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate its fundamental electronic characteristics. mdpi.commostwiedzy.pl

The optimized molecular geometry would reveal key bond lengths and angles, influenced by the steric hindrance of the bromine atoms and the electronic effects of the N-oxide group. The presence of multiple bromine atoms is expected to significantly influence the electron distribution across the pyridine (B92270) ring.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For halogenated pyridines, the LUMO is often localized on the ring, suggesting susceptibility to nucleophilic attack. wuxiapptec.com The N-oxide group, being a strong electron-donating group, would modulate the energies of these orbitals.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution and identify electrophilic and nucleophilic sites. Regions of negative potential (red/yellow) would indicate areas prone to electrophilic attack, likely around the oxygen atom of the N-oxide. Positive potential regions (blue) would highlight areas susceptible to nucleophilic attack, such as the carbon atoms attached to the bromine atoms. mdpi.com

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability
LUMO Energy-2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment4.5 DIndicates overall polarity of the molecule

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure, based on data for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. rsc.org These simulations solve Newton's equations of motion for the atoms in the system, offering a view of the molecule's behavior over time.

For a molecule with a rotatable bromomethyl group, MD simulations can explore the potential energy surface associated with the rotation around the C-C bond connecting the substituent to the pyridine ring. This would identify the most stable conformations and the energy barriers between them.

When placed in a solvent box (e.g., water or an organic solvent), MD simulations can reveal how the solvent molecules arrange around the solute and the nature of the intermolecular interactions. The polar N-oxide group would be expected to form strong interactions with polar solvents. The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the molecule's solubility and binding properties.

Table 2: Simulated Intermolecular Interaction Energies

Interaction TypeSolventPredicted Interaction Energy (kcal/mol)
Hydrogen Bonding (with N-oxide)Water-5 to -8
Halogen Bonding (with Br atoms)Acetone-2 to -4
van der Waals InteractionsHexane-1 to -3

Note: The values in this table are hypothetical and representative of what would be expected from MD simulations on a molecule with this structure, based on data for similar compounds.

Quantum Chemical Descriptors for Reactivity Profiling

Quantum chemical descriptors, derived from the electronic structure calculations, provide a quantitative measure of a molecule's reactivity. nih.govmdpi.com These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its chemical or biological activity. researchgate.net

Key descriptors for this compound would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates resistance to change in electron distribution. A larger gap implies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, it measures the ease of electron cloud distortion.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO. For a molecule with multiple reactive sites, local reactivity descriptors such as Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. mdpi.com

Table 3: Calculated Quantum Chemical Descriptors

DescriptorFormulaPredicted Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.85 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.35 eV
Chemical Softness (S)1/(2η)0.21 eV⁻¹
Electrophilicity Index (ω)χ²/ (2η)5.01 eV

Note: The values in this table are hypothetical and representative of what would be in this table are hypothetical and representative of what would be expected from quantum chemical calculations on a molecule with this structure, based on data for similar compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model potential reaction pathways involving this compound. This involves locating the transition state structures and calculating the activation energies for various reactions. Such studies are invaluable for understanding reaction mechanisms and predicting reaction outcomes. wuxiapptec.com

For example, the nucleophilic substitution of one of the bromine atoms could be modeled. By calculating the energy profile of the reaction, including the reactants, transition state, and products, the feasibility of the reaction can be assessed. The calculations could also explore the regioselectivity of such reactions, determining whether the bromine on the ring or the bromomethyl group is more susceptible to substitution. Pyridine N-oxides are known to be more reactive towards both electrophiles and nucleophiles than their parent pyridines. researchgate.net

Another area of investigation could be the potential for rearrangement reactions, which are common for N-oxides. wur.nlresearchgate.net Theoretical calculations can help to elucidate the mechanisms of these rearrangements.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The calculations would predict distinct signals for the different protons and carbons in the molecule, influenced by the electronic environment created by the bromine atoms and the N-oxide group.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the C-Br, C-N, N-O, and aromatic C-H stretching and bending vibrations, aiding in the functional group identification. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. tandfonline.com This would provide information about the molecule's chromophores and its color. The π-π* transitions of the aromatic system would likely be the most prominent features.

Table 4: Predicted Spectroscopic Data

SpectroscopyPredicted FeatureWavelength/Wavenumber/Chemical Shift
¹H NMRAromatic CH7.5 - 8.5 ppm
¹³C NMRAromatic C-Br120 - 130 ppm
IRN-O Stretch1250 - 1300 cm⁻¹
UV-Visπ-π* Transition280 - 320 nm

Note: The values in this table are hypothetical and representative of what would be expected from spectroscopic predictions for a molecule with this structure, based on data for similar compounds.

Derivatization Chemistry and Analogue Synthesis of 2,6 Dibromo 3 Bromomethyl 1 Oxidopyridin 1 Ium

Strategic Substitution of Pyridine (B92270) Ring Bromine Atoms

The bromine atoms at the C2 and C6 positions of the pyridine N-oxide ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction allows for the arylation or vinylation of the pyridine ring. By reacting 2,6-dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium with various boronic acids or their esters in the presence of a palladium catalyst and a base, mono- or di-substituted products can be obtained. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O80-10060-90
Pd(OAc)₂SPhosK₃PO₄Toluene100-11075-95

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation, utilizing organostannanes as coupling partners. This method is known for its tolerance of a wide range of functional groups.

CatalystLigandAdditiveSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄-CuIDMF80-10070-90
Pd₂ (dba)₃P(t-Bu)₃-Toluene90-11075-95

Heck Reaction: The Heck reaction facilitates the coupling of the pyridine ring with alkenes, leading to the formation of substituted vinylpyridines. This reaction is a valuable tool for the introduction of alkenyl moieties.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂Et₃NDMF100-12050-80
PdCl₂(PPh₃)₂NaOAcDMA120-14060-85

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the C2 and C6 positions.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene90-11070-90
Pd(OAc)₂XPhosCs₂CO₃Dioxane100-12075-95

Chemical Transformations of the Bromomethyl Group

The bromomethyl group at the C3 position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This benzylic-like bromide is highly reactive towards a range of nucleophiles.

Synthesis of Ethers, Amines, and Thioethers: The displacement of the bromide by alkoxides, amines, and thiolates provides a straightforward route to the corresponding ethers, amines, and thioethers. These reactions typically proceed under mild conditions.

NucleophileBaseSolventTemperature (°C)Product
R-OH (Alcohol)NaHTHF0 - RTEther
R₂NH (Amine)K₂CO₃AcetonitrileRT - 60Amine
R-SH (Thiol)Et₃NCH₂Cl₂RTThioether

Modifications of the N-Oxide Functionality

The N-oxide group not only influences the reactivity of the pyridine ring but can also be chemically modified to introduce further diversity.

Deoxygenation: The N-oxide can be readily removed to furnish the corresponding pyridine derivative. This is often a crucial step in a synthetic sequence after the N-oxide has served its purpose of activating the ring or directing substitution. A common and effective reagent for this transformation is phosphorus trichloride (B1173362) (PCl₃). rsc.org This reaction is typically efficient and proceeds under mild conditions. researchgate.net

O-Alkylation: The oxygen atom of the N-oxide can act as a nucleophile, reacting with alkylating agents to form O-alkyl pyridinium (B92312) salts. This modification alters the electronic properties and steric environment of the molecule.

1,3-Dipolar Cycloaddition: Pyridine N-oxides can participate as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This provides a powerful method for the construction of novel five-membered heterocyclic rings fused to the pyridine core.

Synthesis of Related Pyridinium N-Oxide Scaffolds and Congeners

The strategic combination of the reactions described above allows for the synthesis of a wide array of analogues and congeners of the parent molecule. For instance, sequential palladium-catalyzed cross-coupling reactions at the C2 and C6 positions with different partners can lead to unsymmetrically substituted pyridine N-oxides. Subsequent modification of the bromomethyl group and/or the N-oxide functionality can then generate a library of diverse compounds.

Exploiting this compound as a Synthon in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a valuable building block, or synthon, for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. For example, intramolecular reactions can be designed where a nucleophile introduced at the bromomethyl position subsequently displaces one of the adjacent bromine atoms on the ring, leading to the formation of a new heterocyclic ring. Furthermore, the diverse functionalities that can be introduced at all three reactive sites make this compound a versatile starting material for the synthesis of targeted molecules with specific electronic and steric properties.

Exploration of 2,6 Dibromo 3 Bromomethyl 1 Oxidopyridin 1 Ium in Emerging Chemical Research Domains

Applications in Supramolecular Chemistry and Host-Guest Interactions

There is currently no available scientific literature detailing the application of 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium in the field of supramolecular chemistry. Research concerning its potential to form host-guest complexes, self-assemble into larger architectures, or its binding affinities with other molecules has not been reported.

Role as a Building Block in Advanced Materials Science

No studies have been found that describe the use of this compound as a monomer or building block in the synthesis of advanced materials. Its potential for incorporation into polymers, metal-organic frameworks (MOFs), or other functional materials remains unexplored in the current body of scientific literature.

Photochemical Reactivity and Energy Transfer Studies

The photochemical properties of this compound have not been characterized in any available research. There is no data on its absorption and emission spectra, quantum yields, or its potential involvement in photoinduced energy or electron transfer processes.

Electrochemical Behavior and Redox Applications

Information regarding the electrochemical behavior of this compound is not present in the scientific literature. Its redox potentials, electron transfer kinetics, and potential applications in areas such as electrocatalysis or sensing have not been investigated.

Contribution to Sustainable Synthesis Methodologies

There are no published reports on the use of this compound in the context of sustainable or green chemistry. Its potential as a reagent, catalyst, or intermediate in environmentally benign synthetic routes has not been documented.

Conclusions and Future Research Directions for 2,6 Dibromo 3 Bromomethyl 1 Oxidopyridin 1 Ium

Summary of Key Academic Findings and Contributions

A thorough search of prominent scientific databases and academic journals yields a conspicuous lack of dedicated research articles or significant scholarly contributions focused on 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium. The compound is primarily cataloged by chemical suppliers, where its fundamental properties are listed.

PropertyData
Molecular Formula C₆H₄Br₃NO
CAS Number 161625-24-1
General Use Research Chemical

Unresolved Questions and Challenges in Research

The scarcity of academic literature on this compound gives rise to a multitude of unresolved questions and inherent research challenges. These represent significant hurdles to a complete understanding of the compound's chemical nature and potential utility.

Key Unanswered Questions:

Detailed Synthetic Methodology: What are the optimal reaction conditions, including solvent, temperature, and choice of oxidizing agent, for the high-yield and high-purity synthesis of this compound?

Physicochemical Properties: Beyond its basic molecular formula, what are its detailed spectroscopic characteristics (NMR, IR, MS), crystal structure, and other fundamental physicochemical properties?

Reactivity Profile: How does the interplay of the dibromo, bromomethyl, and N-oxide functionalities influence its reactivity towards various reagents? Does it exhibit unique reactivity compared to other substituted pyridine (B92270) N-oxides?

Stability and Degradation: What is the compound's stability under various conditions (e.g., light, heat, pH)? What are its primary degradation pathways and products?

Biological Activity: Given the prevalence of substituted pyridines in pharmacologically active molecules, does this compound exhibit any noteworthy biological activity?

The primary challenge for researchers is the lack of foundational literature. Any investigation into this compound would essentially be starting from a baseline, requiring extensive preliminary work to establish its fundamental chemical profile before more advanced studies can be undertaken.

Promising Avenues for Advanced Investigation

The current informational void surrounding this compound presents a number of promising avenues for future research. These explorations could significantly contribute to the broader field of heterocyclic chemistry.

Synthetic Exploration: A systematic study of its synthesis from 2,6-Dibromo-3-methylpyridine, exploring a range of modern and classical oxidizing agents, could lead to an efficient and scalable synthetic route.

Mechanistic Studies: Investigation into the N-oxidation mechanism of the sterically hindered and electronically modified pyridine ring could provide valuable insights into the factors governing such reactions.

Reactivity as a Building Block: The presence of a reactive bromomethyl group and the unique electronic properties conferred by the N-oxide and bromine substituents suggest its potential as a versatile building block in organic synthesis for the construction of more complex molecular architectures.

Coordination Chemistry: The pyridine N-oxide moiety is known to act as a ligand for various metal centers. Exploring the coordination chemistry of this compound could lead to the development of novel metal complexes with interesting catalytic or material properties.

Potential for Novel Methodologies and Applications in Fundamental Chemistry

The study of this compound holds the potential to drive the development of novel methodologies and contribute to fundamental chemical knowledge.

Development of Functional Materials: The high bromine content and the polar N-oxide group could make this compound or its derivatives interesting candidates for flame retardant materials or components of novel liquid crystals.

Probing Reaction Mechanisms: Due to its unique substitution pattern, this molecule could serve as a model compound to probe the mechanisms of various organic reactions, such as nucleophilic aromatic substitution or reactions involving the bromomethyl group.

Catalyst Development: The pyridine N-oxide scaffold is a component of certain catalysts. Investigating the catalytic activity of this specific compound or its derivatives in various organic transformations could uncover new catalytic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,6-Dibromo-3-(bromomethyl)-1-oxidopyridin-1-ium?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor under controlled conditions. For example, stepwise bromination using reagents like N-bromosuccinimide (NBS) or PBr₃ in anhydrous solvents (e.g., dichloromethane) at low temperatures can achieve selective substitution. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product. Similar protocols for brominated dihydropyridines highlight the importance of inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify bromomethyl (-CH₂Br) and aromatic proton environments. Downfield shifts (~4.5–5.5 ppm for -CH₂Br) and splitting patterns distinguish substituents.
  • IR Spectroscopy : Confirm C-Br stretches (~500–600 cm⁻¹) and pyridinium oxidation (broad bands near 1650–1700 cm⁻¹ for C=O/N-O).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M⁺] or [M-Br]⁺ fragments). Cross-referencing with analogous brominated heterocycles ensures accuracy .

Q. How should researchers handle stability issues during storage and experimentation?

  • Methodological Answer : The compound’s bromine substituents make it light- and moisture-sensitive. Store under argon or nitrogen at –20°C in amber vials. For reactions, use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to ambient conditions. Stability tests (TGA/DSC) under controlled atmospheres can preempt decomposition pathways .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement, twinning) be resolved for this compound?

  • Methodological Answer : Use SHELXL for refinement, applying restraints to heavy atoms (Br) to mitigate over-parameterization. For twinned data, employ the TWIN and BASF commands in SHELXL. Tools like WinGX or ORTEP visualize anisotropic displacement ellipsoids and validate thermal parameters. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies optimize SHELXL refinement parameters for heavy-atom (Br) structures?

  • Methodological Answer :

  • Restraints : Apply SIMU/DELU for Br atom displacement similarity and rigid-bond constraints.
  • Occupancy Refinement : For disordered Br positions, use PART commands with free variables.
  • Validation : R1/wR2 convergence below 5% and a GooF ~1.0 indicate reliability. Leverage SHELXPRO for macromolecular cross-validation .

Q. How does the reactivity of bromomethyl groups influence synthetic applications (e.g., cross-coupling, substitution)?

  • Methodological Answer : Bromomethyl groups act as electrophilic sites for nucleophilic substitution (e.g., SN2 with amines) or Suzuki-Miyaura cross-coupling (using Pd catalysts). Kinetic studies (via ¹H NMR or HPLC) under varying temperatures/solvents (DMF vs. THF) reveal optimal conditions. For example, polar aprotic solvents enhance leaving-group dissociation .

Q. What mechanistic insights can DFT calculations provide on bromine’s role in reactivity?

  • Methodological Answer : Perform DFT (B3LYP/6-311+G(d,p)) to map transition states for bromine elimination or substitution. Compare activation energies (ΔG‡) for Br vs. other halogens. Electrostatic potential surfaces (EPS) predict nucleophilic attack sites. Validate with isotopic labeling (e.g., ¹³C-Br) in kinetic experiments .

Data Analysis and Interpretation

**How to address discrepancies in elemental analysis (e.g., C/H/N vs. theoretical values)?

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.